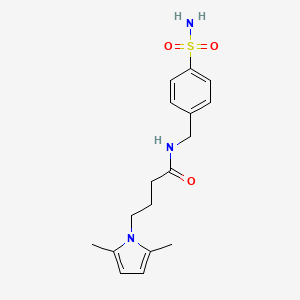
ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and structures. For instance, the synthesis of a functionalized cyclohexene skeleton is described, which shares the cyclohexyl motif present in ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride . The papers also mention other ethyl ester compounds with amino groups and various substitutions on the aromatic rings, indicating a broad interest in the synthesis and characterization of such compounds .
Synthesis Analysis
The synthesis of related compounds involves strategic methods such as ring-closing metathesis and diastereoselective Grignard reactions, which could potentially be adapted for the synthesis of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride . The use of L-serine as a starting material for the synthesis of a cyclohexene derivative suggests that amino acids could serve as precursors for the synthesis of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride as well .
Molecular Structure Analysis
While the exact molecular structure of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is not discussed, the papers provide insights into the structural analysis of similar compounds. For example, the use of X-ray crystallography and NMR studies to determine the absolute configurations and tautomeric forms of the compounds could be relevant for analyzing the molecular structure of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride .
Chemical Reactions Analysis
The papers describe various chemical reactions, including the preparation of ethyl esters and their subsequent reactions to form different heterocyclic compounds . These reactions demonstrate the reactivity of the amino and ester groups, which are also present in ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. The deprotection of certain groups to yield free amino compounds is another reaction that could be relevant to the chemical behavior of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride can be inferred from the properties of similar compounds discussed in the papers. For instance, the crystalline structure, lattice constants, and hydrogen bonding patterns of ethyl esters with amino groups are detailed, which could provide a basis for understanding the properties of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride . Spectrometric techniques such as IR, UV, and NMR are used for characterization, which would also be applicable for analyzing the physical and chemical properties of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride .
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization for Preterm Labor Treatment
Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, a derivative of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, has been characterized as a potent and selective β3-adrenoceptor agonist. This compound shows potential for therapeutic use in mammals during preterm labor, inhibiting spontaneous contractions in human near-term myometrial strips and oxytocin-induced intracellular Ca2+ mobilization (Croci et al., 2007).
Reaction with Hydroxylamine Hydrochloride
A reaction involving hydroxylamine hydrochloride and ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate, related to ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, resulted in the formation of specific compounds through a tandem ring opening and oximation process. The structural conformation of these products was studied using NMR and X-ray techniques (Saravanan et al., 2007).
Investigation of Crystal Packing
A study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, structurally similar to ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, focused on crystal packing interactions. This study revealed unusual N⋯π and O⋯π interactions rather than direct hydrogen bonding, providing insights into the molecular arrangements in crystalline forms (Zhang et al., 2011).
Synthesis of Schiff and Mannich Bases
Ethyl imidate hydrochlorides, similar in structure to ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, were used to synthesize Schiff and Mannich bases of isatin derivatives. These bases have potential applications in various chemical synthesis processes, and their structures were confirmed by IR, NMR data, and elemental analysis (Bekircan & Bektaş, 2008).
Enantioselective Synthesis for Pharmacological Use
A study described the enantioselective synthesis of a compound starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, closely related to ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. This process involved the direct preparation of a sulfate, potentially useful in the synthesis of pharmacologically active compounds (Alonso et al., 2005).
Wirkmechanismus
Target of Action
The primary target of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is Glutathione S-transferase P . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds .
Mode of Action
Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride acts as an analog inhibitor of Glutathione S-transferase P1-1 . It interacts with this enzyme intracellularly and influences the MAPK signaling pathway by activating ERK2 . This interaction and subsequent activation lead to changes in cellular processes, including cell growth and differentiation .
Biochemical Pathways
The compound affects the glutathione metabolism pathway . By inhibiting Glutathione S-transferase P1-1, it can alter the normal function of this pathway, leading to downstream effects on cellular detoxification processes . The exact downstream effects would depend on the specific cellular context and the presence of other interacting molecules.
Pharmacokinetics
Similar compounds are known to be rapidly metabolized in humans to naturally occurring dietary components . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Glutathione S-transferase P1-1 and the subsequent changes in the MAPK signaling pathway . These effects can include changes in cell growth and differentiation, potentially influencing various physiological processes .
Zukünftige Richtungen
The future directions for research on “ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride” could include further investigation into its synthesis, structural analysis, and potential applications. This could involve exploring its potential biological activity or its use in the synthesis of other compounds .
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDHNGKVNHBPTE-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)

![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)




![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)


![2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002919.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)

![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)